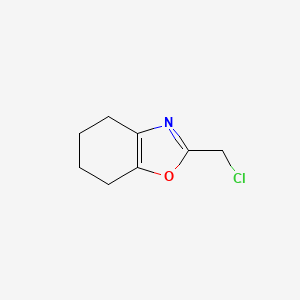

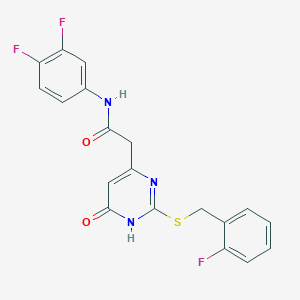

![molecular formula C8H10O2 B2893487 (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol CAS No. 2411179-77-4](/img/structure/B2893487.png)

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Curcumenol from Curcuma zedoaria : This study discusses a monoclinic modification of a compound with structural similarities, highlighting the importance of crystallography in understanding molecular conformation and interactions in compounds like "(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol" (Hamdi et al., 2010).

Polyfunctionalized Cage Compounds : Demonstrates the application of pericyclic domino processes to create complex molecular structures, revealing the compound's potential in crafting intricate organic frameworks (Giomi et al., 2000).

Intramolecular Bromonium Ion Assisted Epoxide Ring-Opening : This research outlines a method for stereospecific, nonregioselective capture of a presumed oxonium ion, indicating the utility of "this compound" in synthesizing novel bicyclo ethers and understanding reaction mechanisms (Bonney et al., 2011).

Studies on Terpenes : Explores the rearrangement of related compounds into substituted norbornane derivatives, showcasing the compound's role in studying rearrangement reactions and terpene chemistry (Bosworth & Magnus, 1972).

Chemical Reactivity and Applications

Synthesis of Marine Natural Products : Illustrates the synthesis of tricyclic epoxy alcohols from functionalized precursors, underlining the potential of "this compound" in marine natural product synthesis and the exploration of biological activities (Proemmel et al., 2002).

Cycloaddition Reaction of Benzocyclopropene : The synthesis of 9-Aryl-7-oxa-8-azatricyclo[4.3.1.0]deca-2,4,8-trienes through cycloaddition, indicating the compound's utility in forming complex structures through cycloaddition reactions and the study of reaction kinetics (Nitta et al., 1979).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(1S,2S,3R,5S,6R)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5-,6-,7+,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSJCPJKJROARM-YQXRAVKXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C=CC(C2C1O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]3C=C[C@@H]([C@@H]2[C@@H]1O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

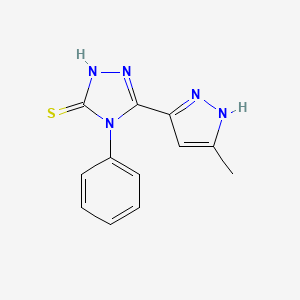

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2893405.png)

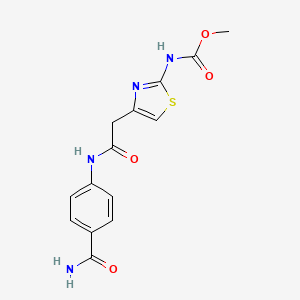

![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2893406.png)

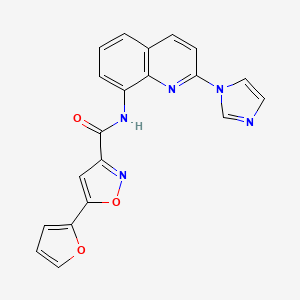

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2893409.png)

![2,2-Dimethyl-1-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B2893411.png)

![tert-butyl 4-[(1S)-1-aminoethyl]benzoate](/img/structure/B2893418.png)

![5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione](/img/structure/B2893423.png)

![3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol](/img/structure/B2893424.png)